8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
Overview
Description
8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyrazolo[1,5-a][1,3,5]triazine core. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine typically involves the reaction of 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine with a methylthio group. One common method involves the use of dichloromethane (DCM) as a solvent and N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The reaction is carried out at temperatures ranging from 0°C to 20°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Primary amines and DIPEA in DCM at 0-20°C.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products
Substitution Reactions: Amino derivatives of pyrazolo[1,5-a][1,3,5]triazine.
Oxidation Reactions: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylthio group, contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine: Lacks the bromine atom, resulting in different reactivity and properties.
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine: Similar core structure but different substituents, leading to varied applications and reactivity.
Uniqueness
8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine is unique due to the combination of bromine, chlorine, and methylthio groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine (CAS No. 54346-33-7) is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to the pyrazolo[1,5-a][1,3,5]triazine class and is characterized by its unique molecular structure which includes bromine and chlorine substituents along with a methylthio group. Its molecular formula is with a molecular weight of 279.54 g/mol.
Property | Value |
---|---|
Molecular Formula | C₆H₄BrClN₄S |
Molecular Weight | 279.54 g/mol |
CAS Number | 54346-33-7 |
Synonyms | This compound |
Research indicates that compounds in the pyrazolo[1,5-a][1,3,5]triazine family exhibit significant biological activity through various mechanisms:
- Inhibition of Kinases : These compounds often act as inhibitors of critical kinases involved in cancer progression. For example, they have been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a role in cell signaling pathways related to tumor growth and survival .
- Induction of Apoptosis : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspases (e.g., caspase 3/7), which are essential for programmed cell death .
Anticancer Activity
This compound has shown promising results in various studies focusing on its anticancer properties:
- Cell Viability Assays : In vitro studies using MTT assays have indicated that this compound significantly reduces cell viability in various cancer cell lines including breast cancer (MCF-7 and MDA-MB-231). It exhibited stronger cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .
- Mechanistic Insights : The compound's anticancer effects are thought to be mediated through the inhibition of key signaling pathways such as AKT and mTOR, leading to reduced expression of cyclin-dependent kinases (CDKs) and increased levels of pro-apoptotic factors .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on Pyrazolo Derivatives : A study evaluating various pyrazolo derivatives reported that compounds with similar structures exhibited significant anticancer activity against multiple human cancer cell lines. The results suggested that modifications to the pyrazole ring could enhance their efficacy .
- Molecular Docking Studies : Computational studies have indicated that these compounds bind effectively to target proteins involved in cancer progression. This binding affinity correlates with their observed biological activity .
Properties
IUPAC Name |
8-bromo-4-chloro-2-methylsulfanylpyrazolo[1,5-a][1,3,5]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4S/c1-13-6-10-4-3(7)2-9-12(4)5(8)11-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREOHWDIFQPWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512877 | |
Record name | 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-33-7 | |
Record name | 8-Bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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